3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide
Overview
Description
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by the introduction of the sulfonamide group. The thioether linkage is then formed by reacting the intermediate with 2-(2-methoxyethoxy)ethylthiol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The thioether linkage may also play a role in binding to target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-N-(2-methoxyethoxy)benzenesulfonamide
- 4-Chloro-3-methoxy-2-methylpyridine
- 2-Chloro-3-methylpentane
Uniqueness
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16ClNO4S2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S2/c1-16-4-5-17-6-7-18-11-3-2-9(8-10(11)12)19(13,14)15/h2-3,8H,4-7H2,1H3,(H2,13,14,15) |
InChI Key |
CUKWZIUAGHRQLT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.